Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate
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Overview
Description
Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of an ethyl ester group, an acetylamino group, and a 4-isopropylanilino group attached to a central oxopropanoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Acetylamino Group: This step involves the acetylation of an amino acid derivative to introduce the acetylamino group.
Introduction of the 4-Isopropylanilino Group: This step involves the reaction of the acetylamino derivative with 4-isopropylaniline under suitable conditions to form the desired anilino group.
Esterification: The final step involves the esterification of the intermediate product with ethanol to form the ethyl ester group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 2-(acetylamino)-3-(4-methylanilino)-3-oxopropanoate: Differing by the presence of a methyl group instead of an isopropyl group.
Ethyl 2-(acetylamino)-3-(4-ethylanilino)-3-oxopropanoate: Differing by the presence of an ethyl group instead of an isopropyl group.
These comparisons highlight the unique structural features and potential differences in reactivity and applications of this compound.
Properties
IUPAC Name |
ethyl 2-acetamido-3-oxo-3-(4-propan-2-ylanilino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-5-22-16(21)14(17-11(4)19)15(20)18-13-8-6-12(7-9-13)10(2)3/h6-10,14H,5H2,1-4H3,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIRHQUROUKCIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)NC1=CC=C(C=C1)C(C)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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